molecular formula C14H20N4O2S B14002212 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione CAS No. 7465-31-8

9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione

Cat. No.: B14002212
CAS No.: 7465-31-8
M. Wt: 308.40 g/mol
InChI Key: ZAJLFGXXJCCUGB-UHFFFAOYSA-N
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Description

9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione is a synthetic compound with a complex structure that includes a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the cyclohexylmethyl group and the sulfanylidene moiety. Common reagents used in these steps include alkylating agents, sulfur sources, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine core or the sulfanylidene group.

    Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.

Scientific Research Applications

Chemistry

In chemistry, 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions of purine derivatives with biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for investigating the structure-activity relationships of purine-based compounds.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, catalysts, and other advanced materials.

Mechanism of Action

The mechanism of action of 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione include other purine derivatives with modifications at the 8-position and the cyclohexylmethyl group. Examples include:

  • 9-(cyclohexylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
  • 9-(cyclohexylmethyl)-1,3-dimethyl-8-oxopurine-2,6-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

7465-31-8

Molecular Formula

C14H20N4O2S

Molecular Weight

308.40 g/mol

IUPAC Name

9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione

InChI

InChI=1S/C14H20N4O2S/c1-16-11-10(12(19)17(2)14(16)20)15-13(21)18(11)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,15,21)

InChI Key

ZAJLFGXXJCCUGB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=S)N2CC3CCCCC3

Origin of Product

United States

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